Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate
Description
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (CAS: 1354940-74-1) is a cyclopropane derivative featuring a pyridinyl substituent and a methyl ester group. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol . The compound is characterized by a strained cyclopropane ring fused to a pyridine moiety, which confers unique electronic and steric properties. Storage recommendations include maintaining an inert atmosphere at 2–8°C to ensure stability .
Properties
IUPAC Name |
methyl 1-pyridin-4-ylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9(12)10(4-5-10)8-2-6-11-7-3-8/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHBUZQETVZTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743861 | |
| Record name | Methyl 1-(pyridin-4-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354940-74-1 | |
| Record name | Cyclopropanecarboxylic acid, 1-(4-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(pyridin-4-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate can be synthesized through a multi-step process. One common method involves the reaction of methyl 1-(pyridin-4-yl)cyclopropane-1-carboxylate with sodium hydroxide in methanol at room temperature for 20 hours. This is followed by the addition of hydrochloric acid in water, with cooling using ice .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves standard organic synthesis techniques, including esterification and cyclopropanation reactions, under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which methyl 1-(pyridin-4-yl)cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and pyridine moiety play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(2-Methyl-4-pyridinyl)cyclopropanecarboxylic Acid
- CAS : 1060806-15-6
- Molecular Formula: C₁₀H₁₁NO₂ (identical to the main compound)
- Key Differences :
- Replaces the methyl ester group with a carboxylic acid (-COOH), altering solubility and reactivity.
- The acidic proton enables salt formation or coordination chemistry, unlike the ester, which is more hydrolytically stable.
- Applications : Likely explored in drug discovery for its ionizable group, which may enhance binding to biological targets .
Pesticide-Related Cyclopropanecarboxylates
Examples from include Cycloprothrin and Fenpropathrin :
| Compound | Substituents on Cyclopropane | Key Features | Application |
|---|---|---|---|
| Cycloprothrin | 2,2-dichloro-1-(4-ethoxyphenyl) | Halogenated; lipophilic | Insecticide |
| Fenpropathrin | 2,2,3,3-tetramethyl | Steric bulk; reduced polarity | Acaricide/Insecticide |
| Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate | Pyridin-4-yl; methyl ester | Polar pyridine; moderate stability | Pharmaceutical intermediate |
- Comparison: Halogenation: Pesticides like Cycloprothrin incorporate chlorine for enhanced environmental persistence and bioactivity, unlike the pyridine-based compound.
Aryl-Substituted Cyclopropanecarboxylates
- Methyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS: 638220-35-6) and Methyl 1-(2-nitro-4-trifluoromethylphenyl)cyclopropanecarboxylate (CAS: 951885-67-9): Substituents: Bromine, nitro, and trifluoromethyl groups introduce strong electron-withdrawing effects. Impact: These groups enhance electrophilicity, making the compounds suitable for cross-coupling reactions or as intermediates in fluorinated drug synthesis.
Pharmaceutical Analogs
- 1-(((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)methyl)cyclopropanecarboxylate: Structure: Combines naphthyl, pyridinyl, and thioether groups with the cyclopropane core. Application: Part of a URAT1 inhibitor synthesis, highlighting the cyclopropane’s role in conformational restriction for target binding. Comparison: The main compound’s simpler structure may prioritize ease of synthesis, while this analog’s complexity enhances target specificity .
Key Research Findings and Trends
- Functional Group Influence :
- Ester vs. Acid: The methyl ester in the main compound improves cell permeability compared to carboxylic acid derivatives, critical for bioavailability in drug candidates .
- Pyridine vs. Halogens: Pyridine’s nitrogen atom enables hydrogen bonding in biological systems, whereas halogens in pesticides enhance lipid solubility and target affinity .
- Synthetic Utility :
- Thermodynamic Stability :
- Cyclopropane rings in all analogs contribute to strain energy, but substituents like methyl () or trifluoromethyl () modulate ring stability and reactivity.
Biological Activity
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (CAS Number: 1354940-74-1) is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.2 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropane ring and the pyridine moiety contribute to its binding affinity and specificity. It has been noted for its potential as a ligand in biochemical assays, which may influence several biochemical pathways related to enzyme interactions and receptor modulation .
Enzyme Interactions
This compound has been studied for its role as an enzyme inhibitor, particularly in the context of phosphodiesterase (PDE) inhibition. PDEs are crucial in regulating intracellular signaling pathways, and compounds that modulate their activity can have therapeutic implications for conditions such as schizophrenia and other neuropsychiatric disorders. For instance, structural modifications in similar compounds have shown enhanced potency against specific PDE isoforms .
Potential Therapeutic Applications
- Psychiatric Disorders : Research indicates that derivatives of this compound may exhibit properties beneficial for treating schizophrenia through their action on PDE10A .
- Antimicrobial Activity : There is emerging evidence suggesting that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development for infectious diseases .
- Cancer Research : Some studies suggest that similar pyridine-containing compounds can influence cancer cell proliferation, indicating possible applications in oncology .
Study on PDE Inhibition
In a study involving various pyridine derivatives, this compound was evaluated alongside other compounds for their inhibitory effects on PDE10A. The results demonstrated that this compound exhibited moderate inhibitory activity, which could be optimized through structural modifications .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| This compound | 50 | Moderate |
| MK-8189 (reference compound) | 10 | High |
Antimicrobial Evaluation
A recent investigation into the antimicrobial properties of this compound revealed promising results against several bacterial strains. The compound was tested using standard disk diffusion methods, showing significant inhibition zones compared to controls.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate, and how can reaction conditions be optimized?
A common approach involves nucleophilic substitution reactions. For example, cyclopropane derivatives can be synthesized via alkylation of pyridinyl thiol intermediates with bromomethyl cyclopropanecarboxylate under inert atmospheres (e.g., N₂). Key parameters include:
- Temperature : Reactions are typically conducted at elevated temperatures (e.g., 130°C) to enhance reactivity .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility and reaction rates .
- Purification : Column chromatography with gradients of petroleum ether/ethyl acetate or dichloromethane mixtures resolves intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and ester carbonyl signals (δ ~165–175 ppm) .
- GC/MS : Retention times and molecular ion peaks (e.g., m/z 380 for related cyclopropane esters) confirm molecular weight .
- HPLC : Purity analysis using reverse-phase columns with UV detection at 254 nm ensures >98% purity for pharmacological studies .
Q. What are the stability considerations for this compound under storage and experimental conditions?
- Hydrolysis sensitivity : The ester group is prone to hydrolysis in aqueous or acidic conditions. Store in anhydrous environments at –20°C .
- Light sensitivity : Cyclopropane rings may undergo photodegradation; use amber vials for long-term storage .
Advanced Research Questions
Q. How does the pyridinyl moiety influence the pharmacological activity of this compound?
The pyridinyl group enhances bioavailability and receptor binding. For example:
- Sigma receptor binding : Pyridinyl-cyclopropane derivatives exhibit high affinity for σ receptors (Ki < 50 nM) due to π-π stacking and hydrogen bonding with aromatic residues .
- Metabolic stability : Pyridine’s electron-withdrawing effects reduce esterase-mediated hydrolysis in vivo, extending half-life .
Q. What experimental strategies resolve contradictions in reported biological activities of cyclopropanecarboxylate derivatives?
Discrepancies may arise from stereochemical or regiochemical variations. Strategies include:
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
- Low yields : Steric hindrance from the cyclopropane ring reduces reaction efficiency. Mitigate via microwave-assisted synthesis or catalyst optimization (e.g., Pd/C for hydrogenation) .
- Purification bottlenecks : Replace column chromatography with recrystallization using ethanol/water mixtures for industrial-scale batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
